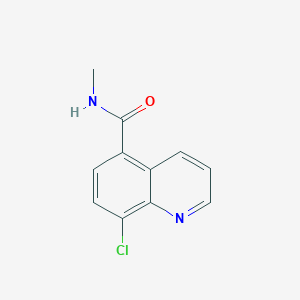

8-chloro-N-methylquinoline-5-carboxamide

Description

Propriétés

IUPAC Name |

8-chloro-N-methylquinoline-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-13-11(15)8-4-5-9(12)10-7(8)3-2-6-14-10/h2-6H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGFAUMMWIJOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C2C=CC=NC2=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Oxidation Method Using Catalytic N-Hydroxyphthalimide and Azobisisobutyronitrile

- Starting material: 7-chloro-8-methylquinoline (closely related to 8-chloroquinoline derivatives)

- Catalysts: N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN)

- Oxidant: Molecular oxygen under pressure (≥4 MPa)

- Solvent: Acetonitrile

- Conditions: Heated at 80–90 °C for 6–9 hours in a sealed autoclave

- Outcome: High yield (88–93%) and purity (~98%) of the quinoline carboxylic acid

This method avoids harsh acids and waste, using oxygen as a green oxidant, and allows recycling of the mother liquor for multiple runs with consistent yields (Table 1 and 2 in source).

Conversion to Acid Chloride

The quinoline-5-carboxylic acid is converted to the corresponding acid chloride using:

- Reagent: Thionyl chloride (SOCl₂)

- Solvent: Dry toluene

- Conditions: Reflux at 100–110 °C for 4–6 hours

This step activates the carboxylic acid for subsequent amide bond formation, as demonstrated in quinoline-6-carboxylic acid derivatives (analogous to position 5) synthesis.

Amide Formation with Methylamine

The acid chloride intermediate is reacted with methylamine or methylamine equivalents to form the carboxamide:

- Base: Potassium carbonate in dry acetone (to neutralize HCl formed)

- Temperature: Ice bath cooling initially, then stirring overnight at room temperature

- Procedure: Dropwise addition of acid chloride to amine/base mixture

This yields the N-methylquinoline-5-carboxamide derivative with high selectivity and purity.

Alternative Synthetic Routes and Functional Group Manipulations

While direct chlorination at position 8 and subsequent carboxamide formation is standard, other approaches include:

- Cyclization and reduction steps: For related quinoline derivatives, cyclization of amino-benzophenone derivatives followed by nitro group reduction can yield aminoquinolines, which can be further functionalized.

- Cross-coupling reactions: Suzuki coupling and acid-amine cross-coupling using reagents like HATU and bases such as DIPEA in DMF have been used to introduce complex substituents on quinoline cores.

- Direct amidation using coupling reagents: In some cases, carboxylic acids are directly coupled with amines using reagents like TCFH (tetrachlorofuran) and NMI (N-methylimidazole) under mild conditions, although this is more common for indole carboxamides.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxidation of 8-methylquinoline to 8-chloroquinoline-5-carboxylic acid | NHPI, AIBN, O₂ (4 MPa), acetonitrile, 80–90 °C, 6–9 h | 88–93 | High purity, recyclable mother liquor |

| Conversion to acid chloride | Thionyl chloride, dry toluene, reflux 100–110 °C, 4–6 h | >90 | Standard activation for amide formation |

| Amide formation with methylamine | Methylamine, K₂CO₃ in dry acetone, ice bath then RT overnight | High | Efficient amidation, mild conditions |

Research Findings and Practical Considerations

- The oxidation step using NHPI and AIBN catalysts with oxygen as oxidant is environmentally friendly and scalable, producing high-purity carboxylic acid intermediates with minimal waste.

- The acid chloride formation is a classical approach, but requires careful handling due to thionyl chloride’s reactivity.

- Amide bond formation via acid chloride and methylamine is straightforward and yields the desired N-methylcarboxamide with minimal side products.

- Alternative coupling methods (e.g., using HATU or TCFH) offer milder conditions but may be more suitable for complex or sensitive substrates.

- The overall synthetic route is amenable to scale-up and modification for related quinoline derivatives.

Analyse Des Réactions Chimiques

Types of Reactions

8-chloro-N-methylquinoline-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

8-chloro-N-methylquinoline-5-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 8-chloro-N-methylquinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with nucleic acid synthesis.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Analysis and Functional Group Effects

Table 1: Key Structural Features of Comparable Quinoline Derivatives

| Compound Name | Substituents (Position) | Functional Groups | Key Properties |

|---|---|---|---|

| 8-Chloro-N-methylquinoline-5-carboxamide | Cl (8), N-methyl carboxamide (5) | Carboxamide, Chlorine | Enhanced H-bonding, moderate solubility |

| 8-Methoxyquinoline-5-sulfonamide | OMe (8), sulfonamide (5) | Sulfonamide, Methoxy | High acidity (sulfonamide), anticancer |

| 2-Chloro-5-methoxy-8-methylquinoline-3-carbaldehyde | Cl (2), OMe (5), CH3 (8), CHO (3) | Aldehyde, Chlorine, Methoxy | Reactive aldehyde for further synthesis |

| 5-Chloro-8-nitroquinoline | Cl (8), NO2 (5) | Nitro, Chlorine | Strong electron-withdrawing, low solubility |

| 5-Chloroquinoline-8-sulfonamide | Cl (5), sulfonamide (8) | Sulfonamide, Chlorine | Antibacterial potential |

| 5-(Chloromethyl)quinolin-8-yl acetate | CH2Cl (5), OAc (8) | Chloromethyl, Acetate | Prodrug potential, ester hydrolysis |

| 5-Amino(N-substituted)quinoline | NH2 (5), carboxamide (variable) | Amino, Carboxamide | High solubility, H-bond donor/acceptor |

Key Observations:

- Carboxamide vs. Sulfonamide : The target compound’s carboxamide group offers superior hydrogen-bonding capacity compared to sulfonamides, which are more acidic and often used in antibacterial agents .

- Nitro vs. Carboxamide: 5-Chloro-8-nitroquinoline () has a nitro group at position 5, which is strongly electron-withdrawing, reducing ring reactivity and solubility. In contrast, the carboxamide in the target compound improves aqueous solubility and target interaction .

- Chloromethyl and Acetate Groups: 5-(Chloromethyl)quinolin-8-yl acetate () may act as a prodrug, with the chloromethyl group facilitating release of active metabolites. This contrasts with the stable carboxamide in the target compound .

Physicochemical and Metabolic Properties

- Solubility: Carboxamides (target) and amino derivatives () exhibit higher aqueous solubility than nitro or chloromethyl analogues due to H-bonding .

- Metabolic Stability : Sulfonamides and carboxamides are generally resistant to hydrolysis, whereas esters (e.g., acetate in ) are prone to enzymatic cleavage .

Activité Biologique

8-Chloro-N-methylquinoline-5-carboxamide is a synthetic compound belonging to the quinoline family, characterized by a chloro substituent at the 8-position and a carboxamide group at the 5-position. Its molecular formula is C10H8ClN3O, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The compound can bind to DNA and proteins, inhibiting key biological processes. Its antimicrobial activity is primarily due to its capacity to disrupt microbial cell membranes and interfere with nucleic acid synthesis. Additionally, molecular docking studies suggest that it may interact with serum albumin through hydrophobic interactions, influencing its pharmacokinetics and bioavailability.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown efficacy against various Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) value of 0.0625 mg/mL against Staphylococcus aureus, outperforming standard antibiotics in some cases .

- Anticancer Activity : Studies have reported that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines. For example, compounds derived from this scaffold have shown IC50 values ranging from 0.69 to 22 mM against various tumor cells .

- Antiviral Activity : The compound's potential as an antiviral agent has also been explored. Certain derivatives have demonstrated inhibition of viral growth with low cytotoxicity, indicating their potential for further development in antiviral therapies .

Antimicrobial Studies

A recent study evaluated the antibacterial activity of novel quinoline derivatives, including this compound. The results indicated that while some derivatives exhibited potent activity against Staphylococcus aureus, they were less effective against other pathogens compared to standard treatments. This highlights the need for further optimization of these compounds for enhanced efficacy against a broader range of bacteria .

Anticancer Research

In another investigation focusing on anticancer properties, several derivatives were synthesized and tested against various cancer cell lines such as HeLa and A549. The findings revealed that these compounds generally exhibited lower toxicity compared to traditional chemotherapeutics while maintaining significant antiproliferative effects .

Antiviral Potential

The antiviral activity of this compound was assessed against influenza virus strains. Results showed promising inhibition rates, suggesting that modifications to the quinoline structure could enhance antiviral efficacy further .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-8-hydroxyquinoline | Hydroxy group at position 8 | Antimicrobial, anticancer |

| 7-Chloro-8-methylquinoline | Methyl group at position 8 | Antimicrobial |

| 6-Chloroquinoline | Chlorine at position 6 | Antibacterial |

| 4-Aminoquinoline | Amino group at position 4 | Antimalarial |

| This compound | Chloro at position 8 & carboxamide at position 5 | Antimicrobial, anticancer, antiviral |

The distinctive combination of chloro and carboxamide groups in this compound enhances its reactivity and therapeutic potential compared to other derivatives.

Q & A

Q. What are the key synthetic pathways for 8-chloro-N-methylquinoline-5-carboxamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of quinoline-carboxamide derivatives typically involves cyclization of substituted anilines with carbonyl-containing precursors, followed by functional group modifications. For example, highlights the use of methylated aminoesters in quinoline-carboxamide synthesis, where reaction temperature (e.g., 80–110°C) and catalyst selection (e.g., Pd/C for hydrogenation) critically influence yield. Optimization should include kinetic studies to identify rate-limiting steps (e.g., amide bond formation) and solvent polarity adjustments (e.g., DMF vs. THF) to stabilize intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. Key markers include:

- ¹H NMR : A singlet at δ 3.2–3.5 ppm for the N-methyl group and aromatic protons in the quinoline ring (δ 7.5–8.5 ppm).

- ¹³C NMR : A carbonyl carbon (C=O) near δ 165–170 ppm and the N-methyl carbon at δ 35–40 ppm.

High-resolution mass spectrometry (HRMS) should confirm the molecular ion ([M+H]⁺) with an exact mass matching the molecular formula (C₁₂H₁₀ClN₂O). provides analogous structural data for chloro-substituted quinolines, emphasizing the importance of coupling constants to distinguish regioisomers .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable for biological assays?

- Methodological Answer : Purity is typically assessed via reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient). A purity ≥95% (by area under the curve) is standard for in vitro assays. Impurity profiling should identify residual solvents (e.g., DMSO by GC-MS) and unreacted intermediates (e.g., 8-chloroquinoline-5-carboxylic acid). notes that ≥98% purity (HPLC) is required for reliable SAR studies, with residual solvents limited to <0.1% per ICH guidelines .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, incubation times). To address this:

- Standardize assays : Use validated cell lines (e.g., HEK293 for kinase inhibition) and include positive controls (e.g., staurosporine for cytotoxicity).

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. emphasizes analyzing "exceptions" (e.g., unexpected IC₅₀ shifts) by revisiting synthetic protocols or testing metabolite interference .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the chloro and N-methyl substituents in this compound?

- Methodological Answer : A systematic SAR approach involves:

- Isosteric replacements : Substitute Cl with F or Br to evaluate halogen bonding effects.

- N-methyl deletion : Synthesize the des-methyl analog to assess steric/electronic contributions.

references similar work on 8-hydroxyquinoline derivatives, where substituent position (e.g., C-5 vs. C-7) significantly altered metal-chelating activity. Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like kinases or GPCRs .

Q. What in silico tools are recommended for predicting the physicochemical and ADMET properties of this compound?

- Methodological Answer : Use SwissADME or QikProp to predict:

- LogP : Optimal range 2–4 for blood-brain barrier penetration.

- Solubility : Aqueous solubility >50 µM to avoid formulation issues.

underscores validating predictions with experimental data (e.g., shake-flask LogP measurements). For toxicity, ProTox-II can flag potential hepatotoxicity risks based on structural alerts (e.g., quinoline core) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.